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molecular formula C11H13NO B1582076 Prop-2-enamide;styrene CAS No. 24981-13-3

Prop-2-enamide;styrene

Cat. No. B1582076
M. Wt: 175.23 g/mol
InChI Key: KMNONFBDPKFXOA-UHFFFAOYSA-N
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Patent
US06593366B2

Procedure details

To a 500 mL round-bottom, three-neck flask fitted with a thermocouple, reflux condenser, and septum was added 150 mL of isopropanol followed by 16.13 g of a 50% aqueous solution of 2-trimethylammoniumethylacrylate chloride, 8.06 g of styrene, and 8.06 g of acrylamide. The solution was purged with nitrogen for 1 hour and 0.5 g AIBN was added. The mixture was purged for ˜15 minutes until all of the AIBN dissolved. The solution was heated to 75° C. under nitrogen for 16 hours.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-trimethylammoniumethylacrylate chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.06 g
Type
reactant
Reaction Step Three
Quantity
8.06 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([NH2:13])(=[O:12])[CH:10]=[CH2:11]>C(O)(C)C>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([NH2:13])(=[O:12])[CH:10]=[CH2:11] |f:3.4|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2-trimethylammoniumethylacrylate chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
8.06 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Four
Name
Quantity
8.06 g
Type
reactant
Smiles
C(C=C)(=O)N
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 mL round-bottom, three-neck flask fitted with a thermocouple
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
The solution was purged with nitrogen for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
0.5 g AIBN was added
CUSTOM
Type
CUSTOM
Details
The mixture was purged for ˜15 minutes until all of the AIBN
Duration
15 min
DISSOLUTION
Type
DISSOLUTION
Details
dissolved

Outcomes

Product
Name
Type
Smiles
C=CC1=CC=CC=C1.C(C=C)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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